2-Bromo-1,3-di-tert-butylbenzene
Description
Contextualization within Aromatic Chemistry and Steric Effects
Aryl halides are aromatic compounds where a halogen atom is directly bonded to a benzene (B151609) ring. They are fundamental building blocks in organic synthesis. However, their reactivity is significantly influenced by the presence of other substituents on the ring. When large, bulky groups, such as tert-butyl groups, are positioned near the halogen atom, they create a crowded environment known as steric hindrance. quora.com This steric bulk can physically block the approach of reagents, making reactions that would typically occur at that site difficult or even impossible. brainly.indoubtnut.com For instance, the benzene ring's structure can sterically hinder SN2 reactions, while the instability of the corresponding phenyl cation prevents SN1 reactions. brainly.in
The presence of bulky groups near the reaction center can lead to unexpected reactivity. While steric hindrance is often thought to inhibit reactions, in some cases, severe steric crowding can accelerate the activation of an aryl halide. nih.gov This has been observed in palladium-catalyzed cross-coupling reactions, where a highly hindered aryl bromide showed greatly accelerated conversion. nih.gov The study of molecules like 2-Bromo-1,3-di-tert-butylbenzene provides valuable insights into how steric effects can be harnessed to control reaction pathways and develop novel synthetic methodologies.
Historical Development and Significance of Bulky Aryl Systems
The exploration of sterically hindered molecules is a significant thread in the history of organic chemistry. Early work in the 20th century laid the foundation for understanding how bulky groups could stabilize reactive intermediates or enforce unusual geometries. The development of palladium-catalyzed cross-coupling reactions by chemists like Richard Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon bonds. icmpp.ro
The application of these reactions to sterically congested substrates became a new frontier. Initially, it was challenging to couple bulky aryl halides. However, the development of specialized catalysts, often featuring large, sterically demanding phosphine (B1218219) ligands, has enabled these difficult transformations. nih.gov These advancements have made it possible to synthesize previously inaccessible molecules, such as tetra-ortho-substituted biaryls, which are important in materials science and medicinal chemistry. researchgate.net The ability to create and manipulate bulky aryl systems has also been crucial in synthesizing molecular gears and other complex molecular machinery. rsc.orgrsc.org
Rationale for Dedicated Research on this compound
Dedicated research on this compound is driven by its utility as a model substrate for studying the impact of extreme steric hindrance on chemical reactivity. The two tert-butyl groups flanking the bromine atom create a highly congested environment, making it an excellent test case for the limits of new synthetic methods, particularly in the realm of cross-coupling reactions.
The specific arrangement of the bulky groups in this compound allows chemists to probe fundamental mechanistic questions. For example, it helps in understanding how catalysts can overcome steric challenges to facilitate bond formation. nih.gov Furthermore, this compound serves as a valuable precursor for the synthesis of other sterically encumbered molecules, enabling the exploration of novel chemical structures and properties. The insights gained from studying the reactions of this compound contribute to the broader development of synthetic tools that can be applied to the construction of complex organic molecules.
Physicochemical and Spectroscopic Data of this compound
Below are tables summarizing the known physicochemical properties and providing a placeholder for typical spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H21Br nih.gov |
| Molecular Weight | 269.22 g/mol |
| CAS Number | 19715-32-3 chemsrc.com |
Table 2: Spectroscopic Data (Representative)
| Technique | Data |
|---|---|
| 1H NMR (CDCl3) | δ (ppm): 7.3 (d, 2H), 7.0 (t, 1H), 1.4 (s, 18H) |
| 13C NMR (CDCl3) | δ (ppm): 152.0, 128.5, 127.0, 126.0, 35.0, 31.5 |
| Mass Spec (EI) | m/z (%): 268/270 (M+, 1:1), 253/255 ([M-CH3]+) |
Structure
3D Structure
Properties
Molecular Formula |
C14H21Br |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-bromo-1,3-ditert-butylbenzene |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
WVNGSNHHAXMXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1,3 Di Tert Butylbenzene
Established Synthetic Pathways to 2-Bromo-1,3-di-tert-butylbenzene
Traditional methods for the synthesis of this compound have been well-documented and primarily rely on electrophilic aromatic substitution and metalation strategies. These pathways are characterized by their reliability and have been foundational in the study of substituted aromatic systems.
Direct Bromination of Substituted Benzene (B151609) Precursors
The direct electrophilic bromination of 1,3-di-tert-butylbenzene (B94130) is another established route to this compound. chemicalbook.comchemspider.com In this reaction, the benzene ring is activated by the two tert-butyl groups, which are ortho, para-directing. However, due to the significant steric hindrance imposed by these bulky groups, the reactivity of the ortho positions is diminished.
The bromination is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a suitable solvent like carbon tetrachloride. chemspider.com The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to favor the formation of the desired monobrominated product and minimize the formation of di- and polybrominated byproducts. chemspider.com Studies have shown that the reaction of 1,3,5-tri-tert-butylbenzene (B73737) with bromine can lead to bromo-de-tert-butylation as a competing reaction pathway. rsc.org
Table 2: Comparison of Direct Bromination Conditions
| Precursor | Reagents | Catalyst | Solvent | Key Observations | Reference |
| 1,3,5-Tri-tert-butylbenzene | Br₂ (2 equiv.) | Iron powder | Carbon tetrachloride | Reaction at 0°C is crucial to minimize byproducts. A small amount of dibromo product is inevitable. | chemspider.com |
| 1,4-Di-tert-butylbenzene (B89470) | Br₂ | - | 85% Acetic acid | Yields 2,5-di-tert-butylbromobenzene. | researchgate.net |
| 5-tert-butyl-m-xylene | Br₂ | Iron powder | Chloroform | High yield (90%) of the corresponding bromo-derivative. | chemicalbook.com |
Palladium-Catalyzed Approaches in Aryl Bromide Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl-heteroatom bonds, including the formation of aryl bromides. While more commonly employed for C-C and C-N bond formation, palladium catalysis can also be applied to the synthesis of aryl bromides from appropriate precursors. mit.edu
For the synthesis of this compound, a palladium-catalyzed approach could involve the cross-coupling of a 2-lithio-1,3-di-tert-butylbenzene intermediate with a bromine source. More advanced methods might utilize a directed C-H activation/bromination strategy. For instance, a directing group on the 1,3-di-tert-butylbenzene scaffold could guide a palladium catalyst to selectively activate the C-H bond at the 2-position, which is then intercepted by a brominating agent. osaka-u.ac.jp The development of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228), has been crucial in enabling the use of less reactive aryl chlorides and bromides in these transformations. mit.edu While specific examples for this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed halogenation are well-established. osaka-u.ac.jpnih.gov
Novel and Green Synthesis Techniques for this compound
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and flow chemistry represent two such innovative approaches that offer significant advantages over traditional batch processing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. psu.edunih.gov This technique can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govirjet.net The direct coupling of microwave energy with the molecules in the reaction mixture allows for efficient and uniform heating, often leading to cleaner reactions with fewer side products. psu.edu
Flow Chemistry Applications
Flow chemistry involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. mdpi.comresearchgate.net This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. mdpi.comresearchgate.netresearchgate.net
The synthesis of this compound via direct bromination could be adapted to a flow chemistry setup. Pumping a solution of 1,3-di-tert-butylbenzene and a brominating agent through a heated reactor coil would allow for precise temperature control and a well-defined residence time, potentially leading to higher selectivity for the desired monobrominated product and minimizing over-bromination. mdpi.com The inherent safety features of flow reactors would also be beneficial when working with bromine. researchgate.net Furthermore, flow chemistry enables the telescoping of reaction sequences, where the output of one reactor is directly fed into the next, allowing for multi-step syntheses without the need for intermediate purification. mdpi.com
Table 3: Comparison of Novel Synthesis Techniques
| Technique | Advantages | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Improved selectivity- Uniform heating | Accelerated direct bromination of 1,3-di-tert-butylbenzene. nih.govirjet.net |
| Flow Chemistry | - Enhanced safety- Precise control of reaction parameters- Improved scalability- Potential for automation and multi-step synthesis | Continuous direct bromination with improved selectivity and safety. mdpi.comresearchgate.net |
Environmentally Benign Reagent Utilization
The synthesis of bromoarenes traditionally involves elemental bromine, a substance that is hazardous and corrosive, presenting significant handling and environmental challenges. researchgate.netwku.edu Modern synthetic chemistry emphasizes the use of greener alternatives that minimize waste and improve safety. researchgate.netacsgcipr.org
Several environmentally benign approaches are applicable to the bromination of aromatic compounds like di-tert-butylbenzene. One prominent method involves the use of N-bromosuccinimide (NBS), a crystalline solid that is easier and safer to handle than liquid bromine. cambridgescholars.comwikipedia.orgmasterorganicchemistry.com NBS can be used for the electrophilic bromination of activated arenes, often in more environmentally friendly solvents like acetonitrile. researchgate.net For electron-rich aromatic systems, NBS provides a highly regioselective method for monobromination under mild conditions. wku.eduresearchgate.net
Another green strategy employs a combination of sodium or potassium bromide (KBr) and a bromate (B103136) (BrO₃⁻) in an aqueous medium. figshare.comrsc.orgresearchgate.net In-situ acidification of this mixture generates hypobromous acid (HOBr), the reactive brominating species. rsc.orgresearchgate.net This method avoids the direct use of liquid bromine, utilizes water as a solvent, and can exhibit high atom economy. researchgate.netrsc.org
Photocatalytic methods represent a frontier in green bromination. These systems can use visible light to promote the bromination of electron-rich aromatic compounds using hydrogen bromide (HBr) as the bromine source and molecular oxygen as a clean, terminal oxidant. acs.org Such methods often rely on metal-free, organic polymer-based photocatalysts, enhancing their sustainability profile. acs.org
| Green Bromination Strategy | Reagents | Key Advantages |
|---|---|---|
| Solid Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling compared to Br₂; high selectivity; mild reaction conditions. wku.educambridgescholars.comwikipedia.org |
| Aqueous Bromide/Bromate System | KBr/NaBr + NaBrO₃/KBrO₃, Acid | Avoids liquid Br₂; uses water as solvent; high atom efficiency. figshare.comrsc.orgresearchgate.net |
| Visible-Light Photocatalysis | HBr, O₂, Organic Photocatalyst | Uses light as a clean energy source; employs a clean oxidant (O₂); metal-free catalyst. acs.org |
Precursor Chemistry and Functional Group Interconversion Routes to this compound
The synthesis of this compound is intrinsically linked to the preparation of its core precursor, 1,3-di-tert-butylbenzene, and the subsequent regiocontrolled introduction of a bromine atom at the sterically congested C-2 position. Direct bromination of 1,3-di-tert-butylbenzene is complicated by the directing effects of the alkyl groups, making indirect routes involving functional group interconversion (FGI) essential for achieving the desired isomer.
A key precursor for 1,3-di-tert-butylbenzene is the more symmetrically and easily synthesized 1,3,5-tri-tert-butylbenzene. tandfonline.comtandfonline.com A synthetic sequence starting from this compound involves a bromo-de-tert-butylation step. For instance, bromination of 1,3,5-tri-tert-butylbenzene can displace one of the tert-butyl groups to yield 1-bromo-3,5-di-tert-butylbenzene (B1269908). researchgate.net While this produces a different isomer, subsequent steps, such as conversion to a Grignard reagent followed by hydrolysis, can furnish 1,3-di-tert-butylbenzene. tandfonline.com
A more direct functional group interconversion strategy to obtain the target molecule, this compound, would involve the synthesis of 2,6-di-tert-butylaniline (B1186569). The bulky tert-butyl groups flanking the amine functionality provide the correct substitution pattern. The synthesis of 2,6-di-tert-butylaniline can be achieved through the alkylation of aniline. smolecule.com The amino group of 2,6-di-tert-butylaniline can then be converted to a bromine atom via the Sandmeyer reaction. This process involves diazotization of the amine with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt. This FGI approach ensures the bromine is introduced specifically at the C-2 position, overcoming the steric and electronic challenges of direct bromination.
Synthesis of Key Di-tert-butylbenzene Intermediates
The primary intermediate for the synthesis is 1,3-di-tert-butylbenzene. Its preparation can be approached via several routes, each with distinct characteristics.
Friedel-Crafts Alkylation: The direct di-alkylation of benzene with a tert-butylating agent like tert-butyl chloride or isobutylene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), is a common method. cerritos.eduaklectures.comwikipedia.org However, this reaction presents challenges. Firstly, the initial product, tert-butylbenzene (B1681246), is more reactive than benzene, leading to polyalkylation. cerritos.edu Secondly, the thermodynamically most stable product is 1,3,5-tri-tert-butylbenzene. researchgate.net Under kinetic control, 1,4-di-tert-butylbenzene is often the major di-substituted product. cerritos.edu Obtaining the 1,3-isomer often requires isomerization of the 1,4-isomer under Friedel-Crafts conditions, a process that can be incomplete and lead to difficult separation of the isomers. tandfonline.comacs.orgacs.org
| Reaction | Reactants | Catalyst | Major Product(s) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Benzene + tert-Butyl Chloride | AlCl₃ | tert-Butylbenzene, 1,4-Di-tert-butylbenzene, 1,3,5-Tri-tert-butylbenzene | Reaction is prone to polyalkylation; product distribution depends on conditions. researchgate.netcerritos.edu |
| Isomerization | 1,4-Di-tert-butylbenzene | AlCl₃ | 1,3-Di-tert-butylbenzene, t-Butylbenzene, 1,3,5-Tri-tert-butylbenzene | An equilibrium mixture is formed; separation of isomers is challenging. tandfonline.comacs.org |
Synthesis from 1,3,5-Tri-tert-butylbenzene: A more controlled, albeit longer, route to pure 1,3-di-tert-butylbenzene starts with the readily available 1,3,5-tri-tert-butylbenzene. tandfonline.comtandfonline.com This multi-step synthesis provides a reliable method to obtain the required 1,3-isomer without contamination from other isomers. The sequence is as follows:
Bromination: 1,3,5-tri-tert-butylbenzene is brominated, which can result in the displacement of a tert-butyl group (bromo-de-tert-butylation) or substitution at an aromatic proton. To obtain 1-bromo-3,5-di-tert-butylbenzene, bromination is performed in the presence of iron powder as a catalyst, which results in the displacement of a t-butyl group. researchgate.net
Grignard Formation: The resulting 1-bromo-3,5-di-tert-butylbenzene is converted into its Grignard reagent by reacting it with magnesium metal. tandfonline.com
Hydrolysis: The Grignard reagent is then carefully hydrolyzed, replacing the MgBr moiety with a hydrogen atom to yield pure 1,3-di-tert-butylbenzene. tandfonline.com
This pathway, while involving more steps, circumvents the separation issues associated with the direct Friedel-Crafts alkylation and isomerization methods. tandfonline.com
Regioselective Functionalization Strategies
Achieving the specific this compound isomer requires a strategy that overcomes the inherent steric and electronic influences of the two bulky tert-butyl groups.
The tert-butyl group is an ortho, para-director in electrophilic aromatic substitution. stackexchange.comucla.eduucalgary.ca In 1,3-di-tert-butylbenzene, the positions ortho and para to each tert-butyl group are C-2, C-4, and C-6. Position 5 is meta to both groups and thus deactivated. The C-4 and C-6 positions are electronically activated by one tert-butyl group and meta to the other. The C-2 position is ortho to both tert-butyl groups, making it the most electronically activated position. However, this position is also exceptionally sterically hindered, nestled between the two bulky substituents. echemi.com
Direct electrophilic bromination of 1,3-di-tert-butylbenzene, therefore, does not typically yield the 2-bromo isomer as the major product. The incoming electrophile will preferentially attack the less hindered, yet still activated, C-5 position (which is para to one t-butyl group if one considers the whole molecule's electronics, but is often described as attacking the C-4/C-6 positions relative to one group and then considering the other). The synthesis of the related 2,4-di-tert-butylphenylphosphine, for example, proceeds from bromination of 1,3-di-tert-butylbenzene, which yields 1-bromo-2,4-di-tert-butylbenzene, indicating substitution occurs at a less hindered position. tandfonline.com
To force bromination at the C-2 position, a functional group interconversion strategy is the most viable approach. As mentioned previously, the Sandmeyer reaction on 2,6-di-tert-butylaniline is a powerful method.
Sandmeyer Reaction Sequence:
Synthesize 2,6-di-tert-butylaniline: This precursor is synthesized, for example, by the di-tert-butylation of aniline. smolecule.com
Diazotization: The amino group of 2,6-di-tert-butylaniline is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures.
Copper-catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The diazonium group, being an excellent leaving group (N₂ gas), is replaced by a bromine atom, yielding the target compound, this compound, with high regioselectivity.
This directed synthesis strategy effectively bypasses the steric hindrance that prevents direct bromination at the C-2 position.
Table of Mentioned Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 2-Bromo-1,3-bis(1,1-dimethylethyl)benzene | C₁₄H₂₁Br |
| 1,3-Di-tert-butylbenzene | 1,3-Bis(1,1-dimethylethyl)benzene | C₁₄H₂₂ |
| 1,4-Di-tert-butylbenzene | 1,4-Bis(1,1-dimethylethyl)benzene | C₁₄H₂₂ |
| 1,3,5-Tri-tert-butylbenzene | 1,3,5-Tris(1,1-dimethylethyl)benzene | C₁₈H₃₀ |
| tert-Butylbenzene | (1,1-Dimethylethyl)benzene | C₁₀H₁₄ |
| 1-Bromo-3,5-di-tert-butylbenzene | 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene | C₁₄H₂₁Br |
| 1-Bromo-2,4-di-tert-butylbenzene | 1-Bromo-2,4-bis(1,1-dimethylethyl)benzene | C₁₄H₂₁Br |
| 2,6-Di-tert-butylaniline | 2,6-Bis(1,1-dimethylethyl)aniline | C₁₄H₂₃N |
| Aniline | Benzenamine | C₆H₇N |
| Benzene | Benzene | C₆H₆ |
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |
| tert-Butyl chloride | 2-Chloro-2-methylpropane | C₄H₉Cl |
| Isobutylene | 2-Methylpropene | C₄H₈ |
| Hypobromous acid | Hypobromous acid | HBrO |
| Copper(I) bromide | Copper(I) bromide | CuBr |
| Aluminum chloride | Aluminum trichloride | AlCl₃ |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1,3 Di Tert Butylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Detailed high-resolution NMR studies on 2-Bromo-1,3-di-tert-butylbenzene are not found in the current body of scientific literature. The steric hindrance provided by the two bulky tert-butyl groups flanking the bromine atom would be expected to significantly influence the molecule's conformational properties and NMR spectrum.
Dynamic NMR Studies of Restricted Rotation
No specific studies employing dynamic NMR techniques to investigate the restricted rotation of the tert-butyl groups in this compound were identified. Such studies would be crucial for determining the energy barriers associated with this rotation, providing insight into the molecule's conformational flexibility. Research on other sterically crowded molecules suggests that significant rotational barriers would be expected. researchgate.netrsc.org
Multi-Dimensional NMR Techniques for Vicinal and Long-Range Coupling Analysis
There is no available data from multi-dimensional NMR experiments (such as COSY, HSQC, or HMBC) for this compound. These techniques would be essential for the unambiguous assignment of proton and carbon signals and for the detailed analysis of through-bond vicinal and long-range coupling constants, which are critical for confirming the molecular structure and understanding electronic effects. organicchemistrydata.orgipb.ptnih.gov
Solid-State NMR Investigations of Crystalline Forms
Investigations into the crystalline forms of this compound using solid-state NMR spectroscopy have not been reported. Solid-state NMR would provide valuable information about the structure, dynamics, and polymorphism of the compound in the solid phase. nih.govresearchgate.net
X-ray Crystallography and Single-Crystal Diffraction Studies
A search of crystallographic databases did not yield any single-crystal X-ray diffraction data for this compound.
Analysis of Molecular Geometry and Bond Parameters
Without X-ray crystallography data, a definitive analysis of the molecular geometry, including precise bond lengths, bond angles, and dihedral angles, is not possible. For comparison, the crystal structure of a related compound, 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, shows C-C-C angles within the aromatic ring in the range of 115.7(7)° to 122.4(7)°. nih.gov
Intermolecular Interactions and Packing Motifs
Similarly, the absence of crystallographic data precludes any discussion of the intermolecular interactions and crystal packing motifs for this compound. Such analysis would reveal how the molecules arrange themselves in the solid state, governed by forces such as van der Waals interactions.
Polymorphism and Solid-State Structural Variations
There is no publicly available research detailing the polymorphism or specific solid-state structural variations of this compound. While crystal structure data exists for related compounds, such as 2,4-Dibromo-6-tert-butylbenzene-1,3-diol rsc.org, this information cannot be directly extrapolated to the target molecule. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, and its study for this compound remains an open area for investigation.
Advanced Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics
Detailed studies employing advanced vibrational spectroscopy, such as Raman and Infrared (IR) spectroscopy, to probe the molecular dynamics of this compound are not readily found in the scientific literature.
Investigation of Steric Strain and Conformational Preferences
While it is understood that the two tert-butyl groups in the 1 and 3 positions, ortho to the bromine atom, create significant steric hindrance, specific experimental data from vibrational spectroscopy to quantify this strain and describe the conformational preferences of this compound is not available. Conformational analysis of substituted benzenes is a complex field, and for highly substituted and sterically hindered molecules like this, computational methods are often used to complement experimental data rsc.org. However, specific studies applying these techniques to this compound have not been identified.
In Situ Spectroscopic Monitoring of Reactions Involving this compound
No published research has been found that utilizes in-situ spectroscopic techniques to monitor reactions involving this compound. Such studies would provide valuable kinetic and mechanistic insights into its reactivity. For instance, the reactivity of related compounds like 2-bromo-1,3-dimethylbenzene has been investigated, revealing that substitution reactions can be influenced by the steric hindrance of the ortho substituents chegg.com. However, real-time monitoring of such reactions for the title compound is not documented.
Gas-Phase Electron Diffraction and Microwave Spectroscopy for Structural Refinement
There are no available studies that have employed gas-phase electron diffraction or microwave spectroscopy for the structural refinement of this compound. These techniques are powerful for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state. While such studies have been conducted on related molecules like tert-butylbenzene (B1681246) acs.org, the specific structural parameters for this compound in the gas phase remain undetermined.
Chiroptical Spectroscopy (if applicable to chiral derivatives/conformations)
This compound itself is not chiral. There is no information available on the synthesis or chiroptical spectroscopy studies of any of its chiral derivatives or conformations. Therefore, this section is not applicable based on the current body of scientific literature.
Computational and Theoretical Studies of 2 Bromo 1,3 Di Tert Butylbenzene
Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules like 2-bromo-1,3-di-tert-butylbenzene. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Orbitals and Electron Density Distribution
The electron density distribution would likely show a high concentration of electrons around the electronegative bromine atom and a delocalized π-electron system across the benzene (B151609) ring. The tert-butyl groups would create regions of high electron density at the points of their attachment to the ring.
Electrostatic Potentials and Reactivity Descriptors
An electrostatic potential (ESP) map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the region around the bromine atom would exhibit a negative electrostatic potential due to its lone pairs, making it a potential site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the aromatic ring would show a positive potential, indicating their susceptibility to nucleophilic attack.
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, would quantify these predictions. The Fukui function, in particular, would identify the most reactive sites for electrophilic, nucleophilic, and radical attacks, likely highlighting the carbon atoms ortho and para to the bromine atom (C4 and C6) as susceptible to electrophilic attack, and the carbon atom bearing the bromine (C2) as a primary site for nucleophilic substitution, although sterically hindered.
Bond Dissociation Energies and Stability Assessments
Computational methods can provide reliable estimates of bond dissociation energies (BDEs). The C-Br bond is expected to be the weakest covalent bond in the molecule, and its BDE would be a key indicator of the molecule's thermal stability and its propensity to undergo reactions involving cleavage of this bond, such as in the formation of Grignard reagents or in coupling reactions. The BDEs of the C-H bonds on the aromatic ring and the C-C bonds of the tert-butyl groups would be significantly higher, indicating their greater strength and lower reactivity under typical conditions.
Conformational Analysis and Potential Energy Surface Mapping
The steric bulk of the two tert-butyl groups flanking the bromine atom imposes significant conformational constraints on this compound.
Rotational Barriers of Alkyl Groups
The rotation of the tert-butyl groups around their C-C bond axis connecting to the benzene ring is a key conformational process. Due to steric hindrance from the adjacent bromine atom and the other tert-butyl group, this rotation would not be free. Computational analysis would reveal a potential energy surface with distinct minima and maxima corresponding to staggered and eclipsed conformations of the methyl groups relative to the aromatic ring plane. The energy difference between these conformers represents the rotational barrier. For related sterically hindered systems, these barriers can be on the order of several kJ/mol.
A hypothetical data table for the rotational barriers is presented below, based on expected trends.
| Rotational Barrier Data (Hypothetical) | |
| Parameter | Calculated Value (kJ/mol) |
| Rotational Barrier of tert-butyl group | 5 - 15 |
Aromatic Ring Puckering and Distortion Analysis
The significant steric strain induced by the two large tert-butyl groups and the bromine atom at the 1, 2, and 3 positions can lead to distortions of the benzene ring from planarity. While benzene itself is perfectly planar, in this compound, out-of-plane bending of the C-Br and C-C(tert-butyl) bonds is expected to relieve some of this strain. This would result in a slight puckering of the aromatic ring. Computational analysis, such as a relaxed potential energy surface scan, would quantify the extent of this distortion in terms of dihedral angles and bond angles within the ring. For instance, the internal C-C-C bond angles at the points of substitution (C1, C2, C3) are expected to deviate from the ideal 120° of a regular hexagon.
A table summarizing potential distortions is provided below.
| Aromatic Ring Distortion Parameters (Hypothetical) | |
| Parameter | Calculated Value |
| C1-C2-C3 bond angle | > 120° |
| C6-C1-C2 bond angle | < 120° |
| Out-of-plane C-Br bond angle | 1-5° |
| Out-of-plane C-C(tert-butyl) bond angle | 1-5° |
Solvent Effects on Conformation
The conformation of this compound, particularly the orientation of the tert-butyl groups and their rotational barriers, is expected to be influenced by the surrounding solvent medium. However, specific computational studies detailing these solvent effects are not found in the current body of scientific literature.
Theoretical investigations in this area would typically employ methods such as the Polarizable Continuum Model (PCM) or explicit solvent models in quantum mechanical calculations. These studies could predict how the dihedral angles between the tert-butyl groups and the benzene ring change in solvents of varying polarity. Such data would be crucial for understanding its solution-phase behavior and reactivity.
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations could provide significant insights into its flexibility and interactions.
Long-Term Trajectories and Conformational Transitions
Currently, there are no published long-term MD simulation trajectories for this compound. Such studies would be instrumental in mapping its conformational landscape and identifying the probabilities of different rotational isomers (rotamers) of the tert-butyl groups. By simulating the molecule's movements over nanoseconds or even microseconds, researchers could determine the energy barriers for rotation and the timescales of conformational transitions.
Interaction with Solvents and Other Molecules
Detailed molecular dynamics simulations focusing on the interaction of this compound with various solvents or other molecules are also absent from the literature. This type of research would be valuable for predicting its solubility, miscibility, and potential for forming intermolecular complexes. Radial distribution functions derived from MD simulations could, for example, illustrate the preferential organization of solvent molecules around the bulky and hydrophobic tert-butyl groups versus the more polar bromine atom.
Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational spectroscopy, typically using Density Functional Theory (DFT), is a standard method for predicting and helping to interpret experimental spectra.
| Spectroscopic Parameter | Typical Computational Method | Potential Insights for this compound |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of ¹H and ¹³C chemical shifts, aiding in the structural elucidation and assignment of experimental spectra, especially for the sterically crowded aromatic protons and carbons. |
| IR Vibrational Frequencies | DFT frequency calculations | Assignment of complex vibrational modes, such as C-H stretching of the tert-butyl groups, C-Br stretching, and benzene ring vibrations. |
| Raman Activities | DFT frequency calculations | Complementing IR data by predicting the intensity of Raman-active modes, which can be particularly sensitive to the molecule's symmetry and polarizability. |
Reaction Mechanism Modeling for Transformations of this compound
The reactivity of this compound, for instance in cross-coupling reactions or metallation, is governed by complex reaction mechanisms. Computational modeling is a key tool for elucidating these pathways, yet specific studies for this compound are not available.
Transition State Characterization
The characterization of transition states is fundamental to understanding reaction kinetics and selectivity. For reactions involving this compound, such as Suzuki or Grignard reactions, computational chemists would typically use DFT to locate and verify the structures of transition states.
A hypothetical computational study on a reaction might involve the following:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Searching: Using algorithms to locate the saddle point on the potential energy surface corresponding to the transition state.
Frequency Analysis: Calculating vibrational frequencies to confirm the transition state (identified by a single imaginary frequency) and to compute zero-point vibrational energies and thermal corrections.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure it connects the correct minima.
Such studies would provide critical data on activation energies, which are directly related to reaction rates, and could explain how the steric hindrance from the tert-butyl groups affects the accessibility of the reaction center.
Reaction Pathways and Kinetic Profiles
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational and theoretical studies on the reaction pathways and kinetic profiles of this compound. While computational chemistry serves as a critical tool for elucidating reaction mechanisms, transition states, and kinetic parameters, it appears that this compound has not been a specific focus of such in-depth theoretical investigations within publicly accessible research.
The steric hindrance imposed by the two bulky tert-butyl groups positioned ortho to the bromine atom is a dominant feature of this molecule. This steric congestion would be a primary factor in any theoretical analysis of its reactivity. It is reasonable to hypothesize that computational models would predict high activation energy barriers for reactions involving direct substitution or interaction at the bromine-bearing carbon or the adjacent positions on the benzene ring. The sheer size of the tert-butyl groups effectively shields these sites from chemical attack, thereby disfavoring many typical aromatic substitution pathways or significantly slowing their kinetics.
Research Findings
As of the latest available data, there are no published research findings that provide specific data tables for the reaction pathways or kinetic profiles of this compound from computational studies.
Table 1: Computationally Determined Reaction Pathway Data for this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| A thorough search of scientific literature yielded no specific computational data on the reaction pathways for this compound. |
Table 2: Computationally Determined Kinetic Profile Data for this compound
| Temperature (K) | Reaction | Calculated Rate Constant (M⁻¹s⁻¹) | Theoretical Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| A thorough search of scientific literature yielded no specific computational data on the kinetic profiles for this compound. |
Reactivity and Reaction Mechanisms of 2 Bromo 1,3 Di Tert Butylbenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate. researchgate.net However, the reactivity of 2-bromo-1,3-di-tert-butylbenzene in SNAr reactions is severely diminished due to steric hindrance.
Steric Hindrance Effects on Reaction Rates and Regioselectivity
The two tert-butyl groups flanking the bromine atom in this compound create a sterically congested environment. This bulkiness hinders the approach of nucleophiles to the carbon atom bearing the bromine, thereby significantly slowing down the rate of SNAr reactions. In many cases, the reaction may not proceed at all under standard conditions.
The regioselectivity of SNAr reactions is also heavily influenced by steric factors. For substitution to occur, the nucleophile must attack the ipso-carbon. The bulky tert-butyl groups effectively shield this position, making attack at other positions on the aromatic ring, which would lead to different products, also unlikely.
Reaction with Various Nucleophiles (e.g., amines, alkoxides, carbanions)
The success of SNAr reactions with this compound is highly dependent on the nature of the nucleophile.
Amines: Reactions with amines, a common class of nucleophiles in SNAr, are challenging. The steric bulk of both the substrate and potentially the amine can prevent the necessary proximity for reaction. While some reactions with less sterically demanding amines might be possible under harsh conditions, they are generally not efficient.
Carbanions: Carbanions, being strong nucleophiles, could potentially overcome some of the steric barriers. However, the generation and use of carbanions often require strongly basic conditions, which might lead to side reactions. The reaction of organolithium reagents with halogenated porphyrins, a related system with significant steric crowding, has been studied, demonstrating the feasibility of such transformations under specific conditions. tum.denih.gov
Mechanistic Insights and Intermediate Characterization
The mechanism of SNAr reactions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the formation of this intermediate would be highly destabilized due to the steric repulsion between the incoming nucleophile and the adjacent tert-butyl groups. This high-energy transition state is a major contributor to the low reactivity of the compound in SNAr reactions.
Computational studies on related systems have shown that the reaction can sometimes proceed through a single-step concerted mechanism, bypassing the traditional two-step pathway with a Meisenheimer intermediate. researchgate.net It is plausible that under specific conditions with certain nucleophiles, a concerted mechanism could be operative for this compound, although this would still be a high-energy process. The characterization of any intermediates in such reactions would be challenging due to their likely transient nature and low concentration.
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Negishi, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For sterically hindered aryl bromides like this compound, these reactions offer a more viable pathway for functionalization compared to SNAr reactions.
Optimization of Catalytic Systems for Bulky Aryl Bromides
The success of cross-coupling reactions with sterically hindered substrates heavily relies on the choice of the catalytic system, which includes the metal precursor, the ligand, and the reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. For bulky substrates, the use of highly active palladium catalysts is crucial. nih.gov The development of specialized ligands has been instrumental in overcoming the steric challenges. organic-chemistry.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle. organic-chemistry.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)2 | AntPhos | K3PO4 | Toluene | 85 | rsc.org |
| Di-ortho-substituted aryl bromide | Acyclic secondary alkylboronic acid | Pd(OAc)2 | Bulky P,P=O ligand | K3PO4 | Toluene | High | nih.gov |
Stille Coupling: This reaction involves the coupling of an aryl halide with an organotin reagent. wikipedia.orglibretexts.org Similar to Suzuki coupling, the use of specialized palladium catalysts with bulky ligands is essential for achieving good yields with hindered substrates. acs.org Proazaphosphatrane ligands have been shown to be effective for the Stille coupling of sterically hindered aryl bromides. acs.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. nih.govorganic-chemistry.org For sterically hindered aryl bromides, the reaction can be challenging. Optimization often involves the use of high temperatures and specific catalyst systems. The use of N-heterocyclic carbene (NHC) ligands has shown promise in promoting Heck reactions with challenging substrates. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an aryl halide. organic-chemistry.orgnih.gov The development of new biaryldialkylphosphine ligands, such as CPhos, has enabled the efficient Negishi coupling of sterically demanding aryl bromides. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. libretexts.orgwikipedia.org The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has been a breakthrough in this area, allowing for the amination of even highly hindered aryl bromides. rug.nl
Ligand Design Strategies for Enhanced Reactivity and Selectivity
The design of ligands is a critical aspect of developing efficient catalytic systems for cross-coupling reactions involving sterically hindered substrates.
Bulky and Electron-Rich Ligands: Ligands with large steric bulk and high electron density are often the most effective. The steric bulk can promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for hindered substrates. The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide. Examples of such ligands include tri-tert-butylphosphine (B79228) (P(t-Bu)3), XPhos, and SPhos. acs.orgrug.nlnih.gov
Bidentate and Monodentate Ligands: Both bidentate and monodentate ligands have been successfully employed. Bidentate ligands, such as BINAP and DPEPhos, can form stable chelate complexes with palladium, which can be beneficial in certain cases. wikipedia.org However, for very hindered substrates, monodentate ligands often provide better results as they allow for greater flexibility around the metal center.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong sigma-donors and form very stable complexes with palladium. This stability can be advantageous in preventing catalyst decomposition at the high temperatures often required for reactions with hindered substrates.
The continued development of new and improved ligands is an active area of research, with the goal of further expanding the scope and efficiency of cross-coupling reactions for challenging substrates like this compound.
Mechanistic Elucidation of Catalytic Cycles
This compound is a notable substrate in the study of catalytic cross-coupling reactions, largely due to the steric hindrance imposed by the two tert-butyl groups flanking the carbon-bromine bond. This steric bulk significantly influences the mechanism of key steps within catalytic cycles, such as oxidative addition.
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond, is often rate-limiting. For this compound, the significant steric hindrance around the bromine atom makes this step particularly challenging for many standard palladium catalysts. The bulky tert-butyl groups can impede the approach of the metal center to the C-Br bond. Consequently, the elucidation of catalytic cycles involving this substrate has often focused on the development and understanding of highly active and sterically demanding catalysts, such as those incorporating bulky phosphine ligands. These ligands are essential to create a coordinatively unsaturated and reactive metal center that can overcome the steric barrier presented by the substrate.
Mechanistic studies often employ kinetic analysis and the isolation or spectroscopic observation of intermediates to understand the catalytic pathway. For sterically hindered aryl bromides like this compound, these studies help in defining the optimal ligand-to-metal ratios, catalyst loading, and reaction temperatures needed to achieve efficient catalytic turnover. The insights gained from studying the behavior of this compound have been instrumental in designing more robust catalysts for the synthesis of highly substituted aromatic compounds.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of steric and electronic effects of the existing substituents. youtube.comlumenlearning.com These reactions involve an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The mechanism typically proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion, or Wheland intermediate. lumenlearning.comlibretexts.org The stability of this intermediate determines the rate and regioselectivity of the reaction. libretexts.org
Regioselectivity Influenced by Bulky Substituents
The two tert-butyl groups on this compound exert a profound steric influence on the regioselectivity of electrophilic aromatic substitution. These large alkyl groups physically obstruct the positions adjacent to them (the ortho positions). In this molecule, positions 2 and 6 are occupied by the bromo and a tert-butyl group, and position 1 and 3 by the tert-butyl groups. The positions available for substitution are C4 and C5.
Due to the significant steric hindrance from the adjacent tert-butyl group at position 3, substitution at the C4 position is sterically hindered. The C5 position (para to the bromo group) is sterically more accessible. Consequently, electrophilic attack is heavily favored at the C5 position. For instance, in reactions like nitration or halogenation, the major product is the one where the electrophile has added to the C5 position of the benzene ring. This pronounced steric effect often overrides the electronic directing effects of the substituents. ucalgary.ca
Deactivating and Directing Effects of Halogen and Alkyl Groups
The outcome of electrophilic aromatic substitution is also dictated by the electronic properties of the substituents already present on the benzene ring. youtube.com
tert-Butyl Groups: Alkyl groups, like tert-butyl, are electron-donating through an inductive effect. They are considered activating groups because they increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. ucalgary.ca They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. ucalgary.calibretexts.org
Bromo Group: Halogens, such as bromine, exhibit a dual electronic effect. They are deactivating because their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. ucalgary.ca
Table 1: Summary of Directing Effects in this compound
| Substituent | Electronic Effect | Directing Influence |
| tert-Butyl | Activating (Inductive) | Ortho, Para |
| Bromo | Deactivating (Inductive), Resonance Donating | Ortho, Para |
Radical Reactions and Photochemistry
Beyond ionic reactions, this compound can also participate in reactions involving radical intermediates, often initiated by light or heat.
Homolytic Cleavage of C-Br Bond
The carbon-bromine bond in this compound can undergo homolytic cleavage, where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. utexas.edulibretexts.org This process generates a 2,6-di-tert-butylphenyl radical and a bromine radical. This cleavage can be initiated by ultraviolet (UV) light (photolysis) or at high temperatures (thermolysis). utexas.edu
The stability of the resulting aryl radical is a key factor in this process. While aryl radicals are generally less stable than alkyl radicals, the steric shielding provided by the two bulky tert-butyl groups can lend some kinetic stability to the 2,6-di-tert-butylphenyl radical, slowing down subsequent reactions. Once formed, this radical can participate in various radical chain reactions or be trapped by other radical species.
Photophysical Properties and Excited State Reactivity
The study of the photophysical properties of a molecule involves understanding how it absorbs and dissipates light energy. Aromatic compounds like this compound absorb UV light, which promotes the molecule to an electronically excited state. The presence of the heavy bromine atom can influence the photophysical pathways through the "heavy-atom effect," which promotes intersystem crossing from a singlet excited state to a triplet excited state.
Once in an excited state, the molecule can undergo different processes:
Fluorescence: Emission of light from the singlet excited state.
Phosphorescence: Emission of light from the triplet excited state.
Non-radiative decay: Relaxation back to the ground state without emitting light.
Photochemical reaction: The excited molecule can have different reactivity compared to its ground state. For this compound, the primary photochemical reaction is the homolytic cleavage of the C-Br bond, as mentioned above.
The excited state dynamics, including the lifetime of the excited states and the quantum yield of different processes, can be investigated using techniques like transient absorption spectroscopy. rsc.org These studies provide insights into the fundamental behavior of the molecule upon light absorption and the efficiency of photochemical reactions like C-Br bond cleavage. rsc.org
Dearomatization Reactions and Cycloaddition Chemistry of this compound
The reactivity of this compound in dearomatization and cycloaddition reactions is significantly influenced by the steric hindrance imposed by the two tert-butyl groups flanking the bromine atom, as well as the electronic effects of the substituents. While specific studies on this particular compound are limited, its behavior can be inferred from the well-established principles of these reaction types and studies on analogous sterically hindered aromatic systems.
Dearomatization Reactions
Dearomatization reactions, which convert an aromatic compound into a non-aromatic one, are a powerful tool in organic synthesis for generating three-dimensional molecular architectures from flat, aromatic precursors. A key example of such a transformation is the Birch reduction.
The Birch reduction involves the treatment of an aromatic ring with an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol. mdma.chwikipedia.org This reaction proceeds via a single-electron transfer mechanism to generate a radical anion, which is then protonated. A second electron transfer and protonation complete the reduction to a 1,4-cyclohexadiene. libretexts.orgmasterorganicchemistry.com
For this compound, the outcome of a Birch reduction would be dictated by the directing effects of the substituents. The tert-butyl groups are electron-donating, while the bromo group is electron-withdrawing. In the Birch reduction of substituted benzenes, electron-donating groups typically direct the reduction to occur at the meta and para positions, leaving the substituent on a double bond. Conversely, electron-withdrawing groups favor reduction at the ipso and para positions.
Given the presence of both types of substituents in this compound, a complex mixture of products could be anticipated. However, the significant steric bulk of the tert-butyl groups would likely play a dominant role, potentially hindering the approach of the solvated electrons and influencing the regioselectivity of the protonation steps. Furthermore, the carbon-bromine bond may be susceptible to cleavage under the strongly reducing conditions of the Birch reduction, leading to debromination as a competing side reaction.
A related, more powerful reduction is the Benkeser reduction , which employs lithium or calcium in low-molecular-weight amines. wikipedia.orgchem-station.com This method can often achieve a more complete reduction of the aromatic ring. For sterically hindered systems, the Benkeser reduction might offer an alternative to the Birch reduction, although selectivity can be an issue. ias.ac.in
Table of Expected Birch Reduction Products of Substituted Benzenes:
| Substituent Type | Directing Effect | Favored Product |
|---|---|---|
| Electron-Donating (e.g., -C(CH₃)₃) | Ortho, Meta | Substituent on a double bond |
Based on the general principles of these reductions, subjecting this compound to these conditions would likely be a subject of detailed experimental investigation to determine the precise product distribution.
Cycloaddition Chemistry
Cycloaddition reactions are another class of reactions that can disrupt the aromaticity of a benzene ring, typically by involving the π-system in a concerted or stepwise formation of a cyclic adduct. The high stability of the aromatic ring in this compound makes it a challenging substrate for such reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org For an aromatic ring to act as the diene component, it must overcome its significant resonance stabilization energy. This is generally unfavorable under thermal conditions. While some intramolecular Diels-Alder reactions involving benzene rings are known, intermolecular examples are rare and often require harsh conditions or specific activation. The steric hindrance from the tert-butyl groups in this compound would further disfavor the approach of a dienophile, making a thermal Diels-Alder reaction highly unlikely. vaia.com
[3+2] Cycloaddition: This type of cycloaddition involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org While there are methods for dearomative [3+2] cycloadditions with arenes, these often require photochemical activation or the use of highly reactive dipoles. acs.org The electronic nature of the substituents on the aromatic ring can influence its susceptibility to attack by a given dipole. The electron-donating tert-butyl groups would increase the electron density of the ring, potentially making it a more suitable partner for an electron-deficient dipole. However, the steric shielding by these same groups presents a significant kinetic barrier.
[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions between alkenes and arenes can yield cyclobutane-fused products. libretexts.org These reactions proceed through an excited state of the arene. The success of such a reaction with this compound would depend on its photochemical properties and the ability of the excited state to interact with an alkene. The steric hindrance would again be a major factor in determining the feasibility and stereochemical outcome of such a reaction.
Table of Cycloaddition Reactions and Their Applicability to Benzene:
| Reaction Type | Description | General Applicability to Benzene | Expected Challenges for this compound |
|---|---|---|---|
| [4+2] Diels-Alder | Diene + Dienophile | Thermally unfavorable | High activation energy, severe steric hindrance |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Requires activation (e.g., photochemical) or highly reactive dipoles | Steric hindrance impeding approach of the dipole |
Applications and Advanced Materials Chemistry Derived from 2 Bromo 1,3 Di Tert Butylbenzene
Precursors for Advanced Organic Synthesis and Building Blocks
The strategic placement of a reactive bromine atom and bulky tert-butyl groups makes 2-bromo-1,3-di-tert-butylbenzene a sought-after starting material for creating intricate and sterically demanding molecular frameworks.
Synthesis of Highly Substituted Aromatic Systems
The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, and the order of substituent introduction is critical to achieving the desired product. libretexts.orgpressbooks.publibretexts.org this compound serves as an excellent starting point for introducing additional functional groups onto the aromatic ring through various cross-coupling reactions. The bromine atom acts as a handle for reactions such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. nih.gov
For instance, in a Suzuki-Miyaura cross-coupling reaction, this compound can react with a variety of arylboronic acids in the presence of a palladium catalyst to yield highly substituted biaryl systems. The bulky tert-butyl groups can influence the regioselectivity of these reactions and the conformational properties of the resulting products. Bromoarenes are recognized as important precursors for the synthesis of a wide range of target compounds through such functionalization. nih.gov
Table 1: Examples of Cross-Coupling Reactions for Synthesizing Substituted Aromatic Systems
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Potential Application |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Base | Substituted Biaryl | Liquid Crystals, Organic Electronics |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-substituted Alkyne | Organic Light-Emitting Diodes (OLEDs) |
| This compound | Amine | Pd₂(dba)₃ / Ligand | Sterically Hindered Aniline | Pharmaceutical Intermediate |
This table is illustrative and represents potential reactions based on established chemical principles.
Creation of Sterically Hindered Ligands and Reagents
The imposing steric bulk of the 1,3-di-tert-butylphenyl group makes this compound an ideal precursor for the synthesis of sterically hindered ligands, particularly phosphines. These bulky ligands are crucial in stabilizing reactive metal centers and promoting challenging catalytic transformations. A related compound, 1-bromo-2,4,6-tri-tert-butylbenzene, is known to be used in the synthesis of bulky biarylphosphine ligands. sigmaaldrich.com These ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
The synthesis typically involves the conversion of the bromo-substituent to a phosphine (B1218219) group. This can be achieved through lithiation followed by reaction with a chlorophosphine, or via a metal-catalyzed phosphination reaction. The resulting phosphine ligands, bearing the 2,6-di-tert-butylphenyl moiety, create a sterically demanding coordination environment around a metal center, which can enhance catalytic activity and selectivity.
Monomers for Polymer and Supramolecular Chemistry
The unique structural features of this compound also lend themselves to the construction of larger molecular assemblies, including polymers and supramolecular structures.
Synthesis of Specialty Polymers with Defined Architectures
Substituted aromatic compounds like 2-bromo-5-tert-butyl-1,3-dimethylbenzene (B1661974) are valuable intermediates in the preparation of functionalized aromatic polymers. acs.org Similarly, this compound can serve as a monomer in polymerization reactions. For example, through Kumada or Suzuki polycondensation, it can be polymerized to form polyphenylenes. The bulky tert-butyl groups along the polymer backbone would impart specific properties to the resulting material, such as increased solubility, amorphous character, and high thermal stability. These characteristics are desirable for applications in specialty plastics and as membrane materials.
Non-Covalent Interactions in Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. nih.gov The sterically hindered nature of the 1,3-di-tert-butylbenzene (B94130) framework can be exploited to direct the formation of specific supramolecular assemblies. The facial segregation of functional groups, as seen in 1,3,5-trisubstituted benzenes, can be a design principle for creating host molecules and self-assembled systems. nih.gov Although not having the 1,3,5-substitution pattern, the two bulky tert-butyl groups in this compound can influence the packing and intermolecular interactions in the solid state and in solution.
These non-covalent interactions, which include van der Waals forces and potential C-H···π interactions, play a crucial role in the organization of molecules in crystals and other ordered structures. The bulky tert-butyl groups can create cavities and channels within a crystal lattice, which could be utilized for guest inclusion or molecular recognition.
Role in Organometallic Chemistry and Catalysis
This compound is a key player in organometallic chemistry, primarily serving as a precursor to organometallic reagents and as a substrate in catalytic reactions. Palladium-catalyzed reactions, in particular, have been extensively used to transform aryl halides into a variety of functionalized products. nih.gov
The conversion of this compound into its Grignard or organolithium reagent provides a nucleophilic source of the sterically demanding 2,6-di-tert-butylphenyl group. These reagents can then be used to introduce this bulky moiety into other molecules.
Furthermore, this compound is an important substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Table 2: Overview of Palladium-Catalyzed Reactions Involving Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System | Significance |
| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd(0) / Phosphine Ligand | Formation of biaryls and substituted arenes. nih.gov |
| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) / Bulky Phosphine Ligand | Synthesis of arylamines. researchgate.netsemanticscholar.orgnih.govescholarship.org |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(0) / Cu(I) / Phosphine Ligand | Synthesis of aryl alkynes. |
| Heck Reaction | Alkene | C-C (sp²-sp²) | Pd(0) / Phosphine Ligand | Arylation of alkenes. thieme-connect.com |
| Stille Coupling | Organotin Compound | C-C | Pd(0) / Phosphine Ligand | Versatile C-C bond formation. |
The steric hindrance provided by the two tert-butyl groups ortho to the bromine atom can significantly impact the efficiency and outcome of these catalytic reactions. Often, specialized bulky phosphine ligands are required to facilitate the oxidative addition of the palladium catalyst to the sterically hindered carbon-bromine bond. The successful coupling of such substrates demonstrates the power and versatility of modern catalytic methods.
Synthesis of Organometallic Complexes Bearing Di-tert-butylphenyl Ligands
The bromine atom in this compound provides a reactive handle for the formation of carbon-metal bonds, leading to organometallic reagents that are precursors to a wide array of complexes. The primary methods involve the synthesis of organolithium and organomagnesium (Grignard) reagents.
The synthesis of 2,6-di-tert-butylphenyllithium is typically achieved by reacting this compound with an alkyllithium reagent, such as n-butyllithium, in an anhydrous ether solvent at low temperatures. Similarly, the corresponding Grignard reagent, 2,6-di-tert-butylphenylmagnesium bromide, can be prepared by reacting the bromoarene with magnesium turnings in a solvent like anhydrous tetrahydrofuran (B95107) (THF). orgsyn.orgprepchem.comnih.gov These reactions are analogous to well-established procedures for other aryl halides. sigmaaldrich.comsigmaaldrich.com
These highly reactive organometallic intermediates are rarely isolated and are typically used in situ for transmetalation reactions with salts of other metals (e.g., palladium, rhodium, vanadium) to generate stable organometallic complexes bearing the bulky 2,6-di-tert-butylphenyl ligand. This ligand is prized for the significant steric shield it provides to the metal center, influencing the coordination environment, stability, and reactivity of the resulting complex.
| Organometallic Reagent/Complex | Synthetic Method | Precursors |
| 2,6-di-tert-butylphenyllithium | Halogen-Lithium Exchange | This compound, n-Butyllithium |
| 2,6-di-tert-butylphenylmagnesium bromide | Grignard Reagent Formation | This compound, Magnesium turnings |
| (2,6-di-tert-butylphenyl)Palladium(II) Complexes | Transmetalation | 2,6-di-tert-butylphenyllithium or Grignard, Palladium(II) salt (e.g., PdCl₂) |
| (2,6-di-tert-butylphenyl)Rhodium(III) Complexes | Oxidative Addition/Transmetalation | 2,6-di-tert-butylphenyllithium or Grignard, Rhodium(I) or Rhodium(III) precursor |
Application of These Complexes in Homogeneous Catalysis
Organometallic complexes featuring the 2,6-di-tert-butylphenyl ligand are of significant interest in homogeneous catalysis, where the catalyst and reactants are in the same phase. The steric bulk of the di-tert-butylphenyl ligand is a critical feature, playing a crucial role in enhancing catalytic activity and selectivity in various transformations, most notably in palladium-catalyzed cross-coupling reactions. nih.govyoutube.com
In reactions like the Suzuki, Heck, and Buchwald-Hartwig amination, palladium complexes bearing bulky phosphine or N-heterocyclic carbene (NHC) ligands are often employed. The incorporation of a bulky aryl group like 2,6-di-tert-butylphenyl directly onto the metal or as part of a larger ancillary ligand can promote the crucial reductive elimination step, which is often the product-forming step in the catalytic cycle. This acceleration can lead to higher turnover numbers (TON) and turnover frequencies (TOF). Furthermore, the steric hindrance helps to stabilize the catalytically active low-coordinate metal species, preventing decomposition pathways like catalyst aggregation. nih.govyoutube.com
Rhodium complexes are also key players in homogeneous catalysis, used for processes like alkene hydrogenation and hydroformylation. berkeley.eduresearchgate.netcsic.es The introduction of a bulky ligand such as 2,6-di-tert-butylphenyl can influence the regio- and enantioselectivity of these reactions by creating a well-defined and sterically demanding coordination sphere around the metal center.
| Catalytic Reaction | Typical Metal Center | Role of the 2,6-di-tert-butylphenyl Ligand |
| Suzuki-Miyaura Coupling | Palladium | Promotes reductive elimination, stabilizes Pd(0) species. |
| Heck Coupling | Palladium | Influences regioselectivity, stabilizes active catalyst. |
| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation, prevents catalyst decomposition. |
Heterogeneous Catalysis and Surface Modification
While homogeneous catalysis offers high selectivity, the separation of the catalyst from the product can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. The 2,6-di-tert-butylphenyl moiety can be incorporated into heterogeneous systems through the immobilization of its corresponding organometallic complexes onto solid supports.
A common strategy involves the chemical tethering of a catalyst to the surface of an inert support like silica (B1680970) (SiO₂) or alumina. By analogy, a vanadium complex bearing a sterically similar 2,6-dimethylphenyl group has been successfully immobilized on silica. acs.org This was achieved by reacting the complex with the surface silanol (B1196071) groups (-SiOH) of the support, forming a covalent Si-O-metal bond. This method anchors the catalyst, preventing it from leaching into the reaction medium while maintaining its catalytic activity for reactions such as ethylene (B1197577) polymerization. acs.org A derivative of this compound could be functionalized and then similarly grafted onto a support, creating a robust, recyclable heterogeneous catalyst. The bulky di-tert-butylphenyl groups would remain at the active site, influencing the selectivity of the catalyzed reaction on the solid surface.
Highly acidic silica-alumina materials have also been used as heterogeneous catalysts for reactions involving bulky aromatic compounds, such as the ortho-alkylation of anilines. google.com Furthermore, studies on the oxidation of the related compound 2,6-di-tert-butylphenol (B90309) have utilized heterogeneous systems to facilitate the reaction. rsc.org
Functional Materials and Nanomaterials Science
The unique steric profile of the 2,6-di-tert-butylphenyl group makes it an important building block in materials science for controlling molecular architecture and tuning the properties of functional organic materials.
Incorporation into Liquid Crystals or Organic Semiconductors
The performance of organic electronic devices, such as organic field-effect transistors (OFETs), is highly dependent on the molecular packing and morphology of the organic semiconductor layer. The introduction of bulky substituents is a key strategy for tuning these properties.
The 2,6-di-tert-butylphenyl group, when attached to a π-conjugated core, can significantly enhance the solubility of the material in common organic solvents. nih.gov This is crucial for the development of solution-processable organic semiconductors, which allows for low-cost fabrication techniques like spin-coating and printing. While the bulky groups can disrupt the close co-facial π-stacking that is often desired for efficient charge transport, this effect can be beneficial. By preventing strong, uncontrolled aggregation, the substituents allow for more ordered molecular packing during film deposition, which can lead to high charge-carrier mobilities. nih.gov For instance, dialkyl-substituted Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) derivatives have shown excellent performance in solution-processed OFETs. nih.gov The use of bulky groups like tert-butyl is a well-established principle for achieving a balance between processability and electronic performance in these materials.
In the field of liquid crystals, molecular shape is paramount. The bulky, non-planar nature of the 2,6-di-tert-butylphenyl unit can be used to disrupt simple rod-like or disc-like shapes, potentially leading to the formation of novel mesophases. By analogy, polymers containing the isomeric 2,4-di-tert-butylphenoxymethyl group have been shown to induce vertical alignment in liquid crystal cells, a property governed by the surface energy and steric profile of the polymer film. chemicalbook.com
Self-Assembly Processes and Morphological Control
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The 2,6-di-tert-butylphenyl group serves as an excellent "tecton," or building block, for directing these processes. Its rigid structure and significant steric hindrance can be used to control intermolecular interactions and dictate the final supramolecular architecture. nih.govgoogle.com
The bulky tert-butyl groups effectively prevent molecules from stacking in a simple, flat manner. Instead, they can force a specific angle between molecular units, leading to the formation of complex three-dimensional structures like helices, bowls, or porous networks. A study of the van der Waals complex between 2,6-di-tert-butylphenol and an argon atom confirmed a π-bound configuration, highlighting how the bulky groups direct non-covalent interactions toward the face of the aromatic ring. mdpi.com This ability to control intermolecular positioning is a fundamental tool for morphological control, enabling the design of materials with specific shapes, porosities, and surface properties from the molecular level up.
Future Research Directions and Emerging Trends in 2 Bromo 1,3 Di Tert Butylbenzene Chemistry
The sterically hindered nature of 2-bromo-1,3-di-tert-butylbenzene presents both challenges and opportunities in synthetic chemistry. Its bulky tert-butyl groups influence its reactivity in unique ways, making it a valuable substrate for studying steric effects and developing novel chemical transformations. Future research is poised to expand its utility through innovative synthetic methods, advanced analytical techniques, and the integration of computational tools.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1,3-di-tert-butylbenzene, and how do steric effects influence reaction yields?
- Methodological Answer : The synthesis typically involves electrophilic aromatic bromination of 1,3-di-tert-butylbenzene. Steric hindrance from the bulky tert-butyl groups necessitates careful reagent selection. For example, using Lewis acids like FeBr₃ as catalysts under controlled temperatures (0–25°C) improves regioselectivity . Side reactions, such as over-bromination, can be mitigated by employing stoichiometric HBr scavengers (e.g., Na₂CO₃). Radical bromination methods, as seen in similar systems, may also achieve moderate yields (60–75%) but require initiators like AIBN .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H NMR analysis at high field (≥400 MHz) is critical due to signal overlap from tert-butyl groups. The tert-butyl protons resonate as a singlet near δ 1.3 ppm, while aromatic protons split into distinct patterns (e.g., doublets for para-substituted bromine). For diastereomeric mixtures (e.g., cyclized derivatives), 2D NOESY or COSY experiments clarify spatial arrangements . ¹³C NMR helps confirm bromine substitution via deshielded aromatic carbons (δ 120–140 ppm) .
Q. What are common side reactions during halogenation of di-tert-butylbenzenes, and how are they controlled?
- Methodological Answer : Competing Friedel-Crafts alkylation or debromination may occur under acidic conditions. Using non-polar solvents (e.g., CCl₄) and low temperatures minimizes these side reactions. For instance, excess Br₂ in CH₂Cl₂ at 0°C reduces polybromination, as observed in analogous systems . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound efficiently .
Advanced Research Questions
Q. How do electronic and steric effects of tert-butyl groups influence bromination regioselectivity?
- Methodological Answer : The tert-butyl groups act as strong electron-donating substituents, directing bromine to the less hindered para position. Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactivity. Experimentally, competitive bromination of analogs (e.g., 1-Bromo-3,5-dimethylbenzene) shows that steric bulk reduces reaction rates by ~30% compared to less hindered derivatives . Hammett σ⁺ values correlate with observed regioselectivity in substituted arenes .
Q. What strategies resolve contradictions in diastereomeric excess (de) data for cyclized derivatives of this compound?
- Methodological Answer : Discrepancies in de (e.g., 75–78% in radical cyclizations ) often arise from competing reaction pathways. Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature. Chiral HPLC or Mosher ester analysis quantifies enantiomeric ratios, while in-situ IR monitors intermediate formation. Triangulating data from X-ray crystallography and NOE correlations validates stereochemical assignments .
Q. How can substituent effects on phase transitions (e.g., melting points) guide crystallization protocols for brominated tert-butyl aromatics?
- Methodological Answer : Phase transition data (e.g., Tₘ = 226–234°C for 1-Bromo-2-propylbenzene ) inform solvent selection for recrystallization. Polar aprotic solvents (DMF, DMSO) dissolve high-melting bromoarenes at elevated temperatures, while gradual cooling in ethanol/water mixtures yields high-purity crystals. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, critical for reproducibility in pharmaceutical intermediates .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with dynamic NMR to resolve tert-butyl-induced conformational rigidity .
- Reaction Optimization : Use Design of Experiments (DoE) to balance steric and electronic factors in bromination .
- Data Validation : Cross-reference computational (DFT) and experimental (HPLC, MS) data to address contradictions in reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
